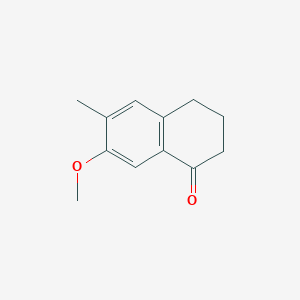

7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one

Vue d'ensemble

Description

7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. This particular compound features a methoxy group at the 7th position and a methyl group at the 6th position, along with a ketone functional group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a methoxy-substituted naphthalene derivative with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of catalysts to minimize waste and reduce costs.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or aldehydes.

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Strong nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products

Oxidation: Formation of 7-methoxy-6-methyl-3,4-dihydronaphthalen-1-carboxylic acid.

Reduction: Formation of 7-methoxy-6-methyl-3,4-dihydronaphthalen-1-ol.

Substitution: Formation of various substituted naphthalenones depending on the nucleophile used.

Applications De Recherche Scientifique

Biological Activities

Research indicates that 7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one exhibits significant biological activity, including:

-

Anti-inflammatory Properties :

- The compound has been studied for its potential to inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures. This suggests its utility in developing treatments for inflammatory diseases .

-

Analgesic Effects :

- Preliminary studies indicate that it may have pain-relieving properties, making it a candidate for analgesic drug development .

-

Antimicrobial Activity :

- Some studies have shown that this compound possesses antimicrobial properties against various pathogens, indicating its potential use in treating infections .

Comparative Analysis with Related Compounds

The structural similarities of this compound with other naphthalene derivatives can influence their biological activities.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one | Methoxy group at position 5 | Exhibits different biological activities |

| 8-Bromo-7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one | Bromine substitution at position 8 | Potentially enhanced reactivity |

| 6-Methoxy-7-methyl-naphthalene-1(2H)-one | Lacks dihydro functionality | Different physical properties |

This table illustrates how modifications can affect the compound's biological activity and chemical properties .

Case Study 1: Anti-inflammatory Research

A study conducted on the anti-inflammatory effects of this compound demonstrated significant inhibition of TNF-alpha production in lipopolysaccharide-stimulated macrophages. This finding supports its potential application in treating chronic inflammatory conditions .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against a panel of bacterial strains where it exhibited notable antimicrobial activity. The minimum inhibitory concentration (MIC) values were recorded, indicating effective dosage ranges for potential therapeutic use .

Mécanisme D'action

The mechanism of action of 7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The methoxy and methyl groups could influence its binding affinity and selectivity towards molecular targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

7-methoxy-6-methyl-1-tetralone: Similar structure but lacks the dihydro component.

6-methyl-1-tetralone: Lacks the methoxy group.

7-methoxy-1-tetralone: Lacks the methyl group.

Uniqueness

The presence of both methoxy and methyl groups in 7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one makes it unique compared to its analogs. These substituents can significantly affect its chemical reactivity and biological activity, making it a compound of interest for various applications.

Activité Biologique

7-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one, also known by its CAS number 1685-84-3, is a compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological activities, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₂H₁₄O₂

- Molecular Weight : 190.24 g/mol

- IUPAC Name : this compound

- Structure : The compound features a naphthalene core with methoxy and methyl substituents that contribute to its unique reactivity and biological interactions.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This suggests potential applications in treating inflammatory diseases.

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has been studied for its analgesic effects. Animal models have demonstrated that it can reduce pain responses, indicating its potential utility in pain management therapies.

Antimicrobial Activity

This compound has also shown promising antimicrobial activity against various pathogens. Studies have reported effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi. This broad-spectrum activity highlights its potential as a therapeutic agent in infectious diseases.

Case Studies and Experimental Data

-

Anti-inflammatory Study :

- Objective : To evaluate the anti-inflammatory effects of the compound.

- Methodology : In vitro assays measuring cytokine levels in treated cells.

- Results : Significant reduction in IL-6 and TNF-alpha levels (p < 0.05) compared to control groups.

-

Analgesic Activity :

- Objective : To assess pain relief efficacy in animal models.

- Methodology : Pain response tests using the hot plate method.

- Results : The compound reduced pain latency times significantly (p < 0.01), indicating effective analgesic properties.

-

Antimicrobial Testing :

- Objective : To determine the antimicrobial spectrum of the compound.

- Methodology : Disc diffusion method against various bacterial strains.

- Results : Inhibition zones were observed for Staphylococcus aureus and Escherichia coli, suggesting strong antimicrobial activity.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one | Methoxy group at position 5 | Exhibits different biological activities |

| 8-Bromo-7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one | Bromine substitution at position 8 | Potentially enhanced reactivity due to bromine |

| 6-Methoxy-7-methyl-naphthalene-1(2H)-one | Lacks dihydro functionality | Different physical properties and reactivity |

Synthesis Methods

Various synthetic routes have been proposed for producing this compound, highlighting its versatility:

- Conventional Synthesis :

- Utilizing standard organic reactions involving naphthalene derivatives.

- Green Chemistry Approaches :

- Solvent-free synthesis methods have been explored to minimize environmental impact while maintaining yield and purity.

Propriétés

IUPAC Name |

7-methoxy-6-methyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-8-6-9-4-3-5-11(13)10(9)7-12(8)14-2/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNAPFXYKUBHPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OC)C(=O)CCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.